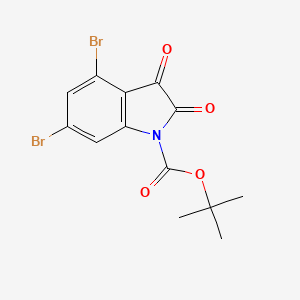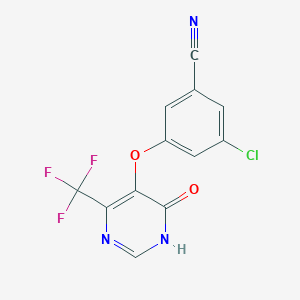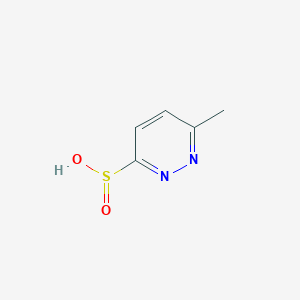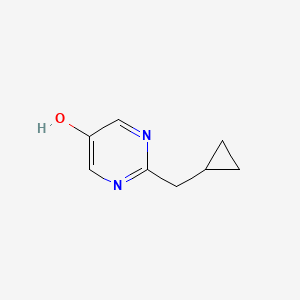![molecular formula C6H11NO B13109870 (1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13109870.png)
(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S)-2-Azabicyclo[221]heptan-6-ol is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed reactions in large-scale synthesis is a promising approach due to its efficiency and the ability to handle a variety of substrates.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes results in oxygenated 2-azabicyclo[2.2.1]heptanes .
Scientific Research Applications
(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol exerts its effects involves interactions with molecular targets and pathways within biological systems. The specific molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors in a novel manner.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,4R)-7-Azabicyclo[2.2.1]heptan-2-ol: This compound shares a similar bicyclic structure but differs in the position of the hydroxyl group.
7-Oxabicyclo[2.2.1]heptane: This compound features an oxygen atom in place of the nitrogen atom found in (1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration provides distinct chemical and biological properties that are not found in its analogs.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1R,4S)-2-azabicyclo[2.2.1]heptan-6-ol |
InChI |
InChI=1S/C6H11NO/c8-6-2-4-1-5(6)7-3-4/h4-8H,1-3H2/t4-,5+,6?/m0/s1 |
InChI Key |
AUBJWMXFVGCAGR-YRZWDFBDSA-N |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1NC2)O |
Canonical SMILES |
C1C2CC(C1NC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione](/img/structure/B13109791.png)
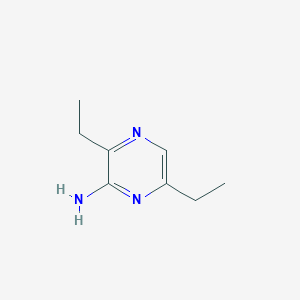

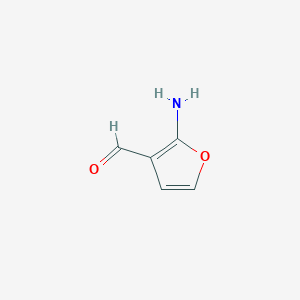
![7H-Benzo[de]pyrazolo[5,1-a]isoquinoline-11-carboxylic acid, 9,10-dihydro-3-(4-morpholinyl)-7,10-dioxo-, ethyl ester](/img/structure/B13109824.png)
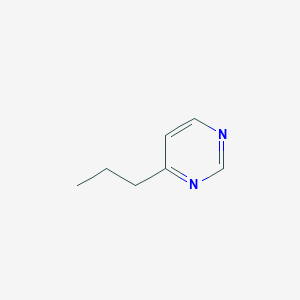
![Isoxazolo[4,3-D]pyrimidine](/img/structure/B13109832.png)
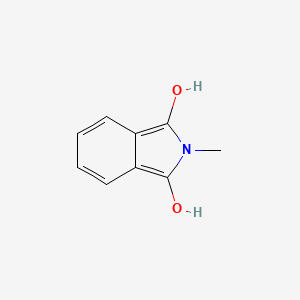
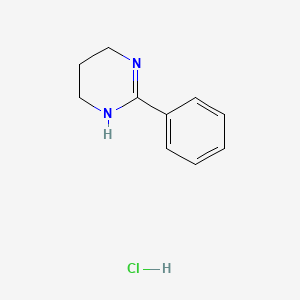
![3H-1,2,3-Triazolo[4,5-b]pyridine-5,7-diamine](/img/structure/B13109845.png)
